AMPA Receptor Antagonism Potency: GYKI 52466 Versus Perampanel in Hippocampal Synaptic Transmission
In hippocampal slice electrophysiology, GYKI 52466 exhibits an IC50 of 7.8 μM for inhibition of AMPA receptor-mediated excitatory postsynaptic field potentials (f-EPSPs), compared to perampanel's substantially higher potency with an IC50 of 0.23 μM [1]. This 34-fold difference in potency establishes perampanel as the more potent AMPA antagonist, though perampanel at 10 μM had no effect on NMDA or kainate responses, confirming that both compounds maintain glutamate receptor subtype selectivity [1].
| Evidence Dimension | AMPA receptor-mediated f-EPSP inhibition (IC50) |
|---|---|
| Target Compound Data | 7.8 μM |
| Comparator Or Baseline | Perampanel: 0.23 μM |
| Quantified Difference | Perampanel is approximately 34-fold more potent than GYKI 52466 |
| Conditions | Rat hippocampal slices; pharmacologically isolated AMPA receptor-mediated synaptic responses |
Why This Matters
The 34-fold potency difference directly informs compound selection for ex vivo or in vivo studies where AMPA receptor blockade potency requirements differ; perampanel offers higher potency but GYKI 52466 provides a wider dynamic range for dose-response characterization.
- [1] Ceolin L, Bortolotto ZA, Bannister N, Collingridge GL, Lodge D, Volianskis A. A novel anti-epileptic agent, perampanel, selectively inhibits AMPA receptor-mediated synaptic transmission in the hippocampus. Neurochem Int. 2012;61(4):517-522. View Source
